5-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]furan-2-carboxamide
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Overview
Description
5-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]furan-2-carboxamide is a complex organic compound featuring a brominated furan ring and a dithiepan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]furan-2-carboxamide typically involves multiple steps:
Bromination of Furan-2-carboxamide: The initial step involves the bromination of furan-2-carboxamide using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Formation of the Dithiepan Ring: The dithiepan ring is synthesized through a multi-step process involving the reaction of a suitable diol with sulfur sources under acidic conditions.
Coupling Reaction: The final step involves coupling the brominated furan derivative with the dithiepan moiety using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the bromination step and automated synthesis platforms for the coupling reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the dithiepan ring can undergo oxidation to form a sulfoxide or sulfone.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with various nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: De-brominated furan derivatives.
Substitution: Azido or thiol-substituted furan derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to the presence of sulfur atoms.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes that interact with sulfur-containing compounds.
Antimicrobial Activity: Investigated for its potential antimicrobial properties.
Medicine
Drug Development: Explored as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involving sulfur interactions.
Industry
Material Science:
Mechanism of Action
The mechanism of action of 5-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]furan-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the dithiepan ring can form specific interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The hydroxyl group can also participate in hydrogen bonding, further stabilizing these interactions.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-furancarboxamide: Lacks the dithiepan ring, making it less complex.
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]furan-2-carboxamide: Lacks the bromine atom, potentially altering its reactivity and biological activity.
Uniqueness
5-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]furan-2-carboxamide is unique due to the combination of a brominated furan ring and a dithiepan moiety. This combination provides a distinct set of chemical properties and potential biological activities that are not found in simpler analogs.
This detailed overview highlights the synthesis, reactions, applications, and uniqueness of this compound, showcasing its potential in various scientific fields
Properties
IUPAC Name |
5-bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO3S2/c12-9-2-1-8(16-9)10(14)13-5-11(15)6-17-3-4-18-7-11/h1-2,15H,3-7H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJQDBMOBUIGNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(CS1)(CNC(=O)C2=CC=C(O2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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